(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid (2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid
Brand Name: Vulcanchem
CAS No.: 100594-33-0
VCID: VC20815943
InChI: InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1
SMILES: CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C10H18N2O6
Molecular Weight: 262.26 g/mol

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid

CAS No.: 100594-33-0

Cat. No.: VC20815943

Molecular Formula: C10H18N2O6

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid - 100594-33-0

Specification

CAS No. 100594-33-0
Molecular Formula C10H18N2O6
Molecular Weight 262.26 g/mol
IUPAC Name (2S)-2-amino-2,3-dimethylbutanenitrile;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1
Standard InChI Key XBSQEOQUUVTLMF-XOJLQXRJSA-N
Isomeric SMILES CC(C)[C@@](C)(C#N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator